molecular formula C15H15Br2N B2467775 2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline CAS No. 861206-09-9

2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline

Cat. No.: B2467775
CAS No.: 861206-09-9
M. Wt: 369.1
InChI Key: KJUAGBXOOGUUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline is a chemical compound with the molecular formula C15H15Br2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at positions 2 and 4, and a hexahydrocycloocta ring fused to the quinoline core. It has a molecular weight of 369.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline typically involves the bromination of a suitable precursor. One common method involves the dibromination of alkenes or alkynes using reagents such as oxalyl bromide in the presence of dimethyl sulfoxide (DMSO). This method offers mild conditions, low cost, and short reaction times, providing dibromides in excellent yields . Another approach involves the use of room-temperature ionic liquids as green, recyclable alternatives to traditional solvents for stereoselective halogenations .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using efficient brominating agents such as tetrapropylammonium nonabromide, which offers high selectivity and ease of handling . The use of solid reagents like this can enhance safety and scalability in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline: Similar structure but with chlorine atoms instead of bromine.

    2,4-Difluoro-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline: Fluorine atoms replace the bromine atoms.

    2,4-Diiodo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline: Iodine atoms are present instead of bromine.

Uniqueness

2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can enhance halogen bonding interactions and potentially improve the compound’s efficacy in certain applications .

Properties

IUPAC Name

2,4-dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Br2N/c16-12-8-11-7-10-5-3-1-2-4-6-14(10)18-15(11)13(17)9-12/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUAGBXOOGUUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=NC3=C(C=C(C=C3C=C2CC1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.